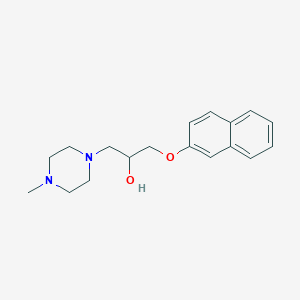![molecular formula C15H13BrClN3O3 B4923975 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, also known as BCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to inhibit the activation of certain signaling pathways, such as NF-κB and STAT3, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and inhibition of DNA repair. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have antioxidant properties, and has been studied for its potential as a treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, including further studies on its mechanism of action, optimization of its synthesis for higher yields and purity, and investigation of its potential as a treatment for cancer and inflammatory diseases. Additionally, further studies on the toxicity of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide and its potential side effects are needed to fully understand its safety profile.
Synthesemethoden
The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide involves several steps, starting with the reaction of 2-bromoaniline with 2-chloro-4-nitrobenzoyl chloride to form 2-bromo-N-(2-chloro-4-nitrophenyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, and has been studied in animal models for its potential as an anti-cancer agent. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties, and has been studied for its potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2-chloro-4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-14-6-5-10(20(22)23)9-13(14)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVBIGZQRALIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)
![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)
![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)
![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4923949.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
